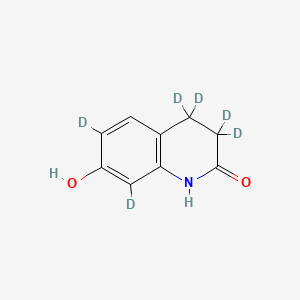![molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide CAS No. 364056-54-2](/img/structure/B592696.png)
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is a chemical compound with the molecular formula C6H11F3N2O2. It is characterized by the presence of trifluoromethyl and hydroxyethylamino groups, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxyethylamino group facilitates binding to specific active sites, modulating the activity of target proteins and pathways .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide can be compared with other similar compounds such as:
This compound: This compound shares a similar structure but may differ in its reactivity and applications.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)


![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)








